molecular formula C6H5BrFNO B1410632 3-Amino-2-bromo-6-fluorophenol CAS No. 1805504-59-9

3-Amino-2-bromo-6-fluorophenol

Cat. No.: B1410632
CAS No.: 1805504-59-9
M. Wt: 206.01 g/mol
InChI Key: PKNOKMOQPNLZGQ-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-6-fluorophenol is an aromatic compound that belongs to the class of halogenated phenols It contains an amino group (-NH2), a bromine atom, and a fluorine atom attached to a benzene ring with a hydroxyl group (-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-bromo-6-fluorophenol can be achieved through several methods. One common approach involves the halogenation of 3-Amino-6-fluorophenol with bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like acetic acid to facilitate the process.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-Amino-6-fluorophenol is reacted with a brominated phenol in the presence of a palladium catalyst. This method allows for the selective introduction of the bromine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-bromo-6-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: 3-Amino-6-fluorophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-bromo-6-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-bromo-6-fluorophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s ability to form hydrogen bonds and van der Waals interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-bromo-6-fluorophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-amino-2-bromo-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-5-4(9)2-1-3(8)6(5)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNOKMOQPNLZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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